molecular formula C7H10N2O2 B1455922 Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate CAS No. 1248548-23-3

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Cat. No. B1455922
CAS RN: 1248548-23-3
M. Wt: 154.17 g/mol
InChI Key: GQPDBLNFHVXFRN-UHFFFAOYSA-N
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Description

“Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate” is a chemical compound with the CAS Number: 1248548-23-3. It has a molecular weight of 154.17 and its IUPAC name is methyl (1-methyl-1H-pyrazol-4-yl)acetate . It is typically stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of pyrazole-containing compounds, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10N2O2/c1-9-5-6 (4-8-9)3-7 (10)11-2/h4-5H,3H2,1-2H3 . This indicates the presence of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Chemical Reactions Analysis

Pyrazole-containing compounds, including “this compound”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have played an important role in the development of heterocyclic agrochemicals due to their structure enabling multidirectional transformations .


Physical And Chemical Properties Analysis

“this compound” is a liquid or semi-solid or solid substance . The compound is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Multicomponent Assembling for Treatment of Human Inflammatory Diseases

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is used in a sodium acetate-catalyzed multicomponent reaction, combining salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one. This process efficiently produces 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, promising for treating human inflammatory TNFα-mediated diseases and other biomedical applications (Elinson et al., 2014).

Fungicidal Activity

Research on novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetates, derived from a reaction involving 1-aryl-1H-pyrazol-3-ols, demonstrated moderate fungicidal activity against Rhizoctonia solani (Liu et al., 2014).

Synthesis of Amino Acid Derivatives

A novel methodology involving 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and meldrum’s acid in ionic liquid produced 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. This method is characterized by high yield, short reaction time, and low environmental impact (Xiao et al., 2011).

Antimicrobial Activity

The antimicrobial potential of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, synthesized from ethyl 2-(1H-pyrazol-1-yl)acetate, was observed against common pathogenic bacteria, demonstrating promising antibacterial properties (Asif et al., 2021).

Corrosion Inhibition

Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate has been identified as an effective inhibitor for the corrosion of C38 steel in hydrochloric acid solutions. The inhibition mechanism was found to be cathodic inhibition by polarization and charge-transfer (Missoum et al., 2013).

Catalytic Properties

Pyrazole-based ligands, including methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate, were synthesized and their copper (II) complexes examined for catalytic properties. The complexes were found to be suitable catalysts for the oxidation of catechol substrate to quinone with dioxygen at ambient condition (Boussalah et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with androgen receptors, acting as an antagonist . This interaction can inhibit the signaling pathways mediated by these receptors, which is crucial in the context of diseases like prostate cancer. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, this compound can inhibit cell proliferation by blocking androgen receptor signaling . This inhibition can lead to changes in gene expression profiles and metabolic activities within the cells. Furthermore, this compound may affect other cellular processes, such as apoptosis and cell cycle regulation, contributing to its potential therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with androgen receptors, where it acts as an antagonist . This binding prevents the activation of the receptor by endogenous ligands, thereby inhibiting downstream signaling pathways. Additionally, this compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways. These interactions can lead to changes in gene expression and cellular function, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its activity over time . Its degradation products and long-term effects on cellular function need further investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of androgen receptor signaling, resulting in long-term changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit androgen receptor signaling without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in normal cellular function and metabolic activities. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity. These findings highlight the importance of dosage optimization in the potential therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce active metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can have significant implications for its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components. Understanding these aspects is crucial for optimizing its therapeutic application.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Additionally, its presence in other organelles, such as mitochondria, can affect cellular metabolism and energy production. The precise localization of this compound within cells is essential for understanding its mechanism of action and therapeutic potential.

properties

IUPAC Name

methyl 2-(1-methylpyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)3-7(10)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPDBLNFHVXFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735844
Record name Methyl (1-methyl-1H-pyrazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248548-23-3
Record name Methyl (1-methyl-1H-pyrazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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